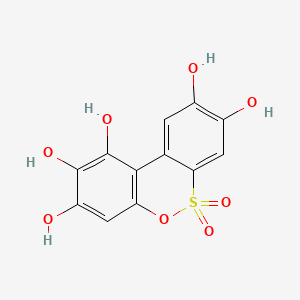
Pkl-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pkl-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters. Purification steps such as crystallization and chromatography are employed to achieve the desired purity levels .
化学反应分析
Types of Reactions
Pkl-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: This compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various derivatives of this compound with altered chemical properties.
科学研究应用
Pkl-IN-1 has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study the inhibition of pyruvate kinase and its effects on metabolic pathways.
Biology: this compound is employed in cellular studies to investigate its impact on cell metabolism and proliferation.
Medicine: Research on this compound explores its potential as a therapeutic agent for diseases related to metabolic dysregulation.
Industry: This compound is used in the development of new drugs and as a reference compound in pharmaceutical research
作用机制
Pkl-IN-1 exerts its effects by inhibiting the activity of pyruvate kinase L. This enzyme plays a crucial role in glycolysis, catalyzing the conversion of phosphoenolpyruvate to pyruvate. By inhibiting this enzyme, this compound disrupts the glycolytic pathway, leading to altered cellular metabolism. The molecular targets include the active site of pyruvate kinase, where this compound binds and prevents substrate conversion .
相似化合物的比较
Similar Compounds
Compound 3: Another potent inhibitor of pyruvate kinase with similar inhibitory activity.
Compound 1: Exhibits comparable potency against pyruvate kinase L and M2 subtypes.
Uniqueness
Pkl-IN-1 stands out due to its high specificity and potency against pyruvate kinase L. Its unique chemical structure allows for strong binding affinity and effective inhibition, making it a valuable tool in metabolic research .
属性
分子式 |
C12H8O8S |
|---|---|
分子量 |
312.25 g/mol |
IUPAC 名称 |
6,6-dioxobenzo[c][1,2]benzoxathiine-1,2,3,8,9-pentol |
InChI |
InChI=1S/C12H8O8S/c13-5-1-4-9(3-6(5)14)21(18,19)20-8-2-7(15)11(16)12(17)10(4)8/h1-3,13-17H |
InChI 键 |
QYGBNBFTIGFOMT-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=CC(=C1O)O)S(=O)(=O)OC3=C2C(=C(C(=C3)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


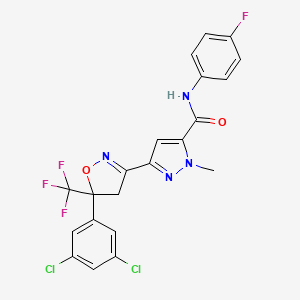
![(E)-3-(7-methoxy-1H-indol-3-yl)-N-[2-(2-prop-2-enoxyphenyl)ethyl]prop-2-enamide](/img/structure/B12385353.png)
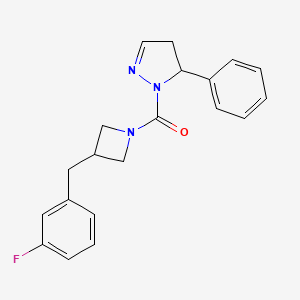

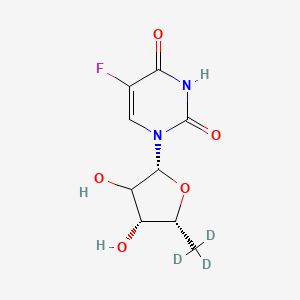
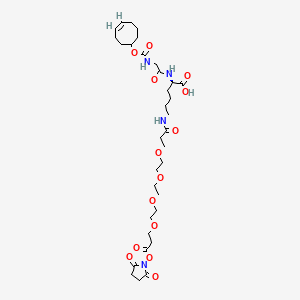
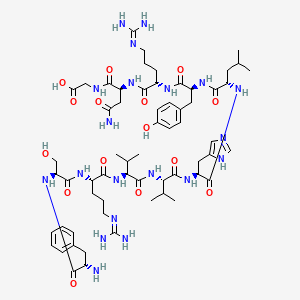
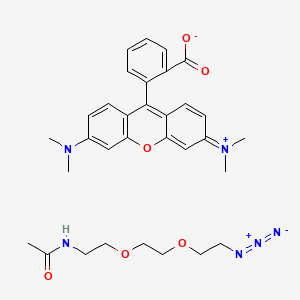
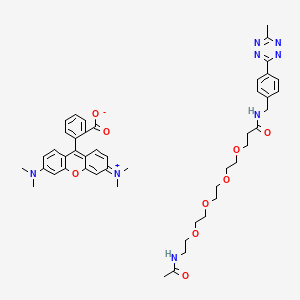
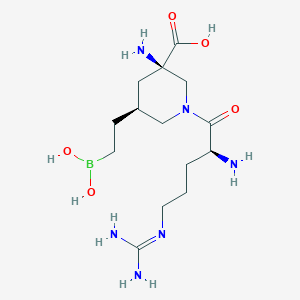
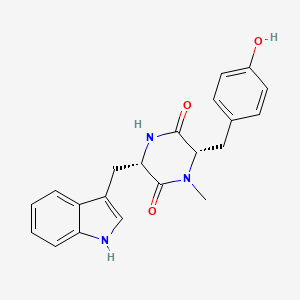
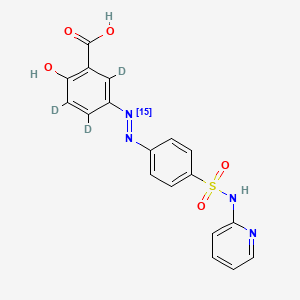
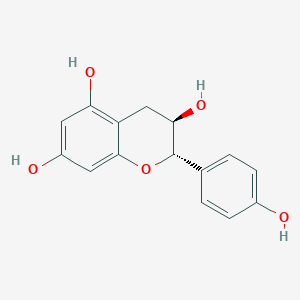
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,4aR,6aR,6aR,6bR,8aR,9R,10R,11R,12aR,14aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B12385422.png)
